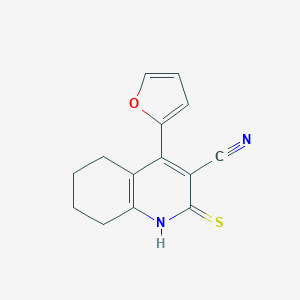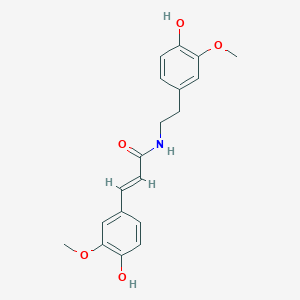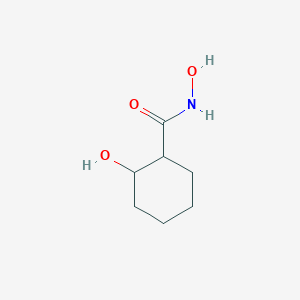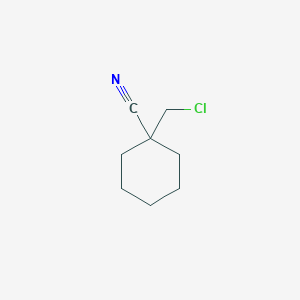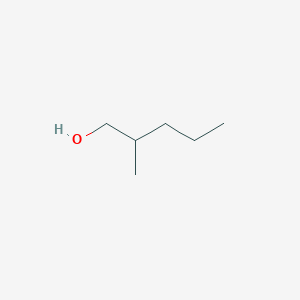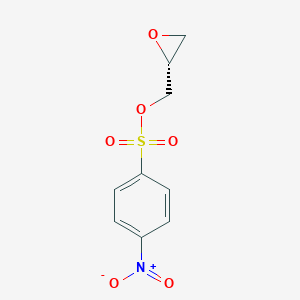
(R)-(-)-Glycidyl-4-nitrobenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(-)-(-)-Glycidyl-4-nitrobenzenesulfonate (GNS) is an organic compound that has been used in scientific research since the mid-1970s, primarily as a reagent for organic synthesis and as a chromogenic agent. GNS is a nitrobenzene derivative and is a white, crystalline solid with a melting point of 149-152 °C. It is soluble in water, alcohols, and most organic solvents. GNS is an important intermediate in the synthesis of a variety of compounds, including pharmaceuticals, dyes, and polymers.
Scientific Research Applications
Genotoxicity Studies
The Genotoxicity of Enantiomeric Aliphatic Epoxides
Research into the genotoxic effects of (R)-(-)-Glycidyl-4-nitrobenzenesulfonate, among other epoxides, used both in vivo and in vitro methods. The study found differences in mutagenicity between isomers across compounds, highlighting the compound's significance in understanding genotoxicity mechanisms (Sinsheimer et al., 1993).
Synthetic Methodologies
A Facile Stereospecific Synthesis
This research demonstrated the stereospecific synthesis of metoprolol enantiomers from glycidyl 3-nitrobenzenesulfonates, showcasing the compound's role in creating medically relevant molecules with high enantiomeric excess (Murthy & Nelson, 1990).
Material Science and Chemistry
Optical Purification of Chiral Glycidyl Arenesulfonates
The study on glycidyl tosylate and glycidyl 3-nitrobenzenesulfonate explored their solid solution behavior and optical purification challenges. It provided insights into their physical properties and purification techniques, critical for material science applications (Ananth, Chen, & Shum, 1995).
Reaction with Tris(trimethylsilyl) Phosphite
This research delved into the complex reactions of glycidyl tosylate and glycidyl 3-nitrobenzenesulfonate with tris(trimethylsilyl) phosphite, uncovering pathways that led to various products. Such studies are pivotal for understanding reaction mechanisms and designing new synthetic routes (Serves, Sotiropoulos, & Ioannou, 1995).
Direct HPLC Method for the Resolution of Enantiomers
The development of a direct HPLC method for resolving the enantiomers of glycidyl tosylate and glycidyl 3-nitrobenzenesulfonate showcases the compound's importance in analytical chemistry, providing a sensitive, simple method for determining enantiomeric composition (Shaw & Barton, 1991).
properties
IUPAC Name |
[(2R)-oxiran-2-yl]methyl 4-nitrobenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO6S/c11-10(12)7-1-3-9(4-2-7)17(13,14)16-6-8-5-15-8/h1-4,8H,5-6H2/t8-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXYDYDCHYJXOEY-MRVPVSSYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](O1)COS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

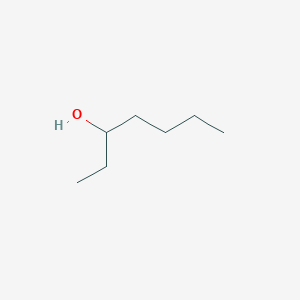

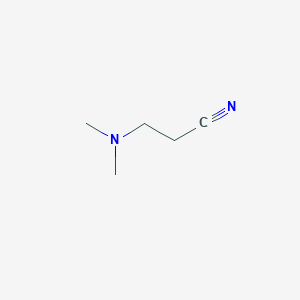
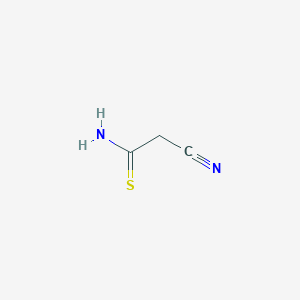

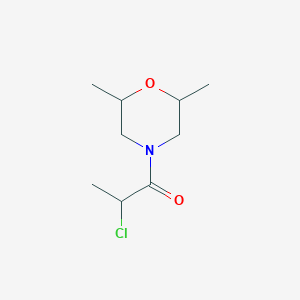
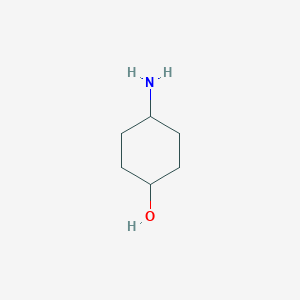
![N,N-Bis[3-(dimethylamino)propyl]-N',N'-dimethylpropane-1,3-diamine](/img/structure/B47346.png)
